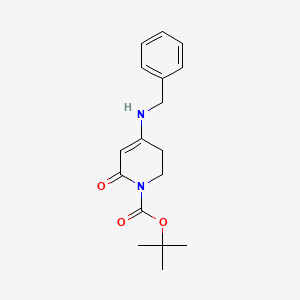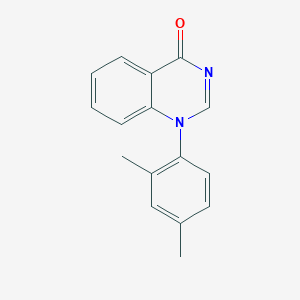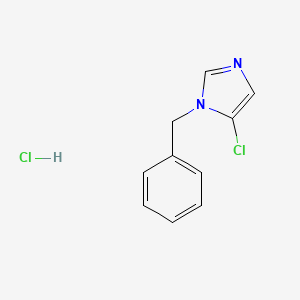
1-Benzyl-5-chloro-1H-imidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-chloro-1H-imidazole hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group at the first position and a chlorine atom at the fifth position of the imidazole ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-chloro-1H-imidazole hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-chloro-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-5-chloro-1H-imidazole hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-5-chloro-1H-imidazole hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Benzyl-1H-imidazole: Lacks the chlorine atom at the fifth position.
5-Chloro-1H-imidazole: Lacks the benzyl group at the first position.
1-Benzyl-4-chloro-1H-imidazole: Chlorine atom is at the fourth position instead of the fifth.
Uniqueness: 1-Benzyl-5-chloro-1H-imidazole hydrochloride is unique due to the specific positioning of the benzyl and chlorine groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H10Cl2N2 |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
1-benzyl-5-chloroimidazole;hydrochloride |
InChI |
InChI=1S/C10H9ClN2.ClH/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9;/h1-6,8H,7H2;1H |
InChI Key |
GKOQCCAEMUVUQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B11925645.png)
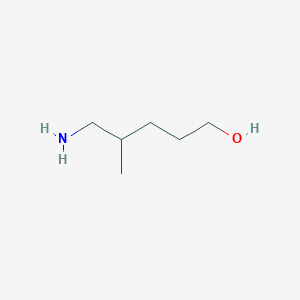
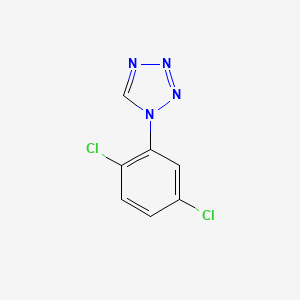
![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)

